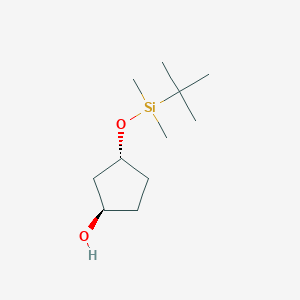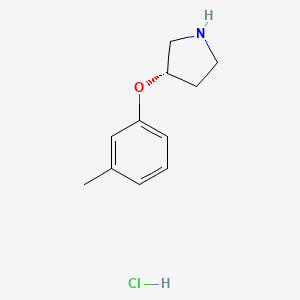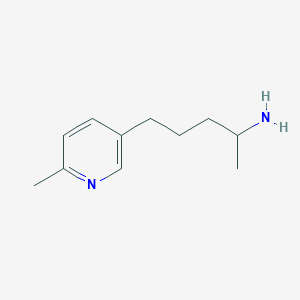
5-(6-Methyl-3-pyridyl)pentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methyl-3-pyridyl)pentan-2-amine is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a methyl group at the 6th position and an amine group attached to a pentane chain at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methyl-3-pyridinecarboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The resulting amine is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to enhance efficiency and yield.
Catalysts: Catalysts such as palladium or platinum may be used to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The pyridine ring can undergo reduction to form a pyridine derivative.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amine group.
Reduced Pyridines: Formed by reducing the pyridine ring.
Substituted Pyridines: Resulting from substitution reactions on the methyl group.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: Can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its potential role in biochemical pathways.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Medicine:
Drug Development: Explored for its potential use in developing new pharmaceuticals.
Therapeutic Agent: Investigated for its therapeutic properties in treating various diseases.
Industry:
Agricultural Chemicals: Used in the production of pesticides and herbicides.
Material Science: Applied in the development of new materials with specific properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate certain enzymes.
Receptors: Can bind to receptors, altering signal transduction pathways.
相似化合物的比较
6-Methyl-3-pyridinecarboxaldehyde: Similar structure but lacks the amine group.
5-(6-Methyl-3-pyridyl)pentan-1-amine: Similar but with the amine group at a different position on the pentane chain.
3-(6-Methyl-3-pyridyl)propan-1-amine: Similar but with a shorter alkyl chain.
Uniqueness:
Position of Amine Group: The placement of the amine group at the 2nd position on the pentane chain is unique and influences the compound's reactivity and biological activity.
This comprehensive overview provides a detailed understanding of 5-(6-Methyl-3-pyridyl)pentan-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
5-(6-methylpyridin-3-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)4-3-5-11-7-6-10(2)13-8-11/h6-9H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUGCYSWLIGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCCC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
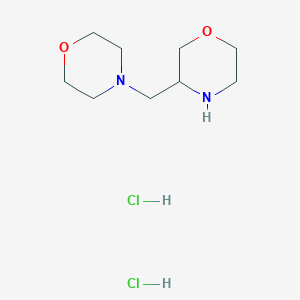
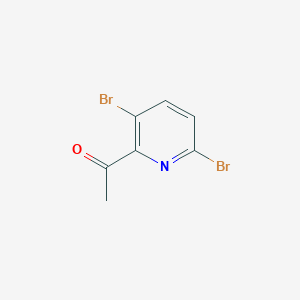
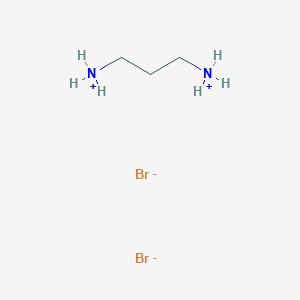
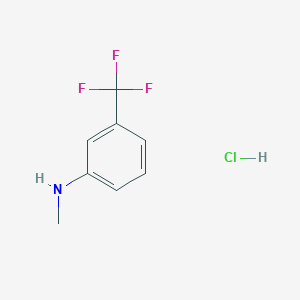
![5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8098063.png)

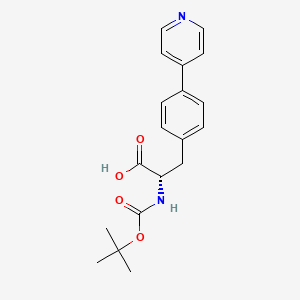
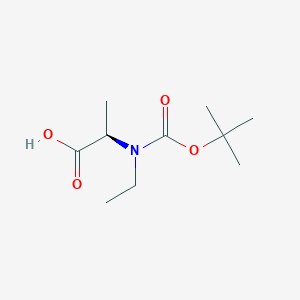
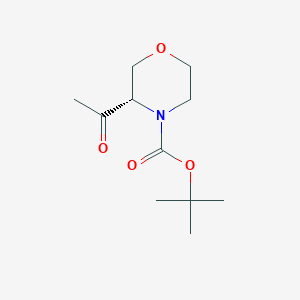
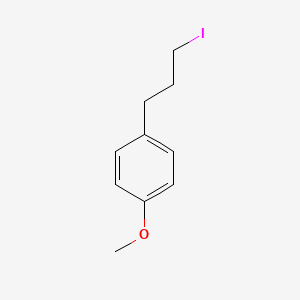
![Benzo[d]isoxazole-4-boronic acid pinacol ester](/img/structure/B8098102.png)
![1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl](/img/structure/B8098112.png)
